Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside
CAS No.: 53598-03-1
VCID: VC0015484
Molecular Formula: C₂₈H₂₆O₈
Molecular Weight: 490.5
* For research use only. Not for human or veterinary use.

Description |
Methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside is a complex carbohydrate derivative widely used in carbohydrate chemistry research. This compound is particularly valued for its role in glycosylation reactions, which are crucial for synthesizing complex carbohydrate structures. Its benzoyl and benzylidene groups serve as protecting groups for the hydroxyl functionalities on the sugar scaffold, allowing for selective deprotection under mild conditions. This property makes it an essential tool in the assembly of diverse glycan structures, facilitating investigations into glycosylation mechanisms and carbohydrate-protein interactions . Synonyms and Related CompoundsThis compound is also known by several synonyms, including Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside and (4AR,6R,7R,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d] dioxine-7,8-diyl dibenzoate . Applications in ResearchMethyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside is extensively used as a glycosyl donor or acceptor in both chemical and enzymatic glycosylation processes. This versatility allows researchers to efficiently construct a wide range of glycan structures, which are essential for studying glycosylation mechanisms and developing novel glycosylation methodologies . Role in GlycobiologyThe compound plays a crucial role in glycobiology research by facilitating the synthesis of tailored glycan molecules with precise regio- and stereochemistry. This capability enables scientists to investigate carbohydrate recognition events, cell signaling pathways, and host-pathogen interactions . Contribution to Carbohydrate-Based ProbesIt contributes to the synthesis of carbohydrate-based probes, glycan microarrays, and synthetic oligosaccharide libraries. These tools are vital for advancing our understanding of carbohydrate structure-function relationships and their roles in various biological processes . Suppliers and AvailabilityMethyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside is available from several suppliers globally, including companies in China, the United States, and the United Kingdom. It is marketed in various quantities, with prices varying based on the supplier and the amount purchased . Ordering Information
Research Findings and Future DirectionsRecent research has highlighted the importance of this compound in carbohydrate chemistry, particularly in the synthesis of complex glycan structures. Future studies are likely to focus on expanding its applications in glycobiology and glycoscience, exploring new methods for glycosylation, and developing more sophisticated carbohydrate-based probes for biological research . |
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CAS No. | 53598-03-1 | ||||||||||
Product Name | Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside | ||||||||||
Molecular Formula | C₂₈H₂₆O₈ | ||||||||||
Molecular Weight | 490.5 | ||||||||||
IUPAC Name | [(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | ||||||||||
Standard InChI | InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1 | ||||||||||
SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | ||||||||||
Synonyms | Methyl 4,6-O-(Phenylmethylene)-β-D-galactopyranoside Dibenzoate; | ||||||||||
PubChem Compound | 14058141 | ||||||||||
Last Modified | Apr 15 2024 |
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